[5-(Propan-2-yloxy)pyridin-2-yl]methanol
Description
[5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5) is a pyridine derivative with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.205 g/mol . Its structure consists of a pyridine ring substituted with a propan-2-yloxy (isopropoxy) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(5-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
PKAVUWINVPOXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [5-(Propan-2-yloxy)pyridin-2-yl]methanol can be contextualized by comparing it to analogous pyridine-based methanol derivatives. Key compounds are summarized in Table 1, followed by a detailed analysis.
Table 1: Comparison of Pyridine Methanol Derivatives
Structural and Functional Insights
Substituent Effects on Reactivity and Solubility Halogenated Derivatives: Chlorine or bromine substituents (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol and (6-Bromo-5-methoxypyridin-2-yl)methanol ) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. However, brominated derivatives are costlier due to complex synthesis . Fluorinated and Trifluoromethyl Groups: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (discontinued, C₈H₁₁ClFNO₂) and (5-(Trifluoromethyl)pyridin-2-yl)methanol exhibit heightened electronegativity, improving metabolic stability in drug candidates.
Positional Isomerism The placement of substituents significantly impacts properties. For example, [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol has chlorine at position 5 and isopropoxy at 6, differing from the target compound’s 5-isopropoxy/2-hydroxymethyl arrangement. This alters steric hindrance and hydrogen-bonding capacity, affecting solubility and synthetic utility.
Heterocycle Variations Pyrimidine-based analogs like [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol demonstrate how core heterocycle changes (pyridine vs. pyrimidine) influence electronic properties and binding affinity in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
